![molecular formula C16H21N3O2 B2920480 6-cyclopropyl-2-(2-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 2034425-59-5](/img/structure/B2920480.png)
6-cyclopropyl-2-(2-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Cyclopropyl-2-(2-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one is a synthetic compound of interest in both academic and industrial research
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of 6-cyclopropyl-2-(2-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step organic synthesis:
Formation of the Pyridazinone Core: : Starting with cyclopropylamine, the pyridazinone core can be synthesized through a series of condensation reactions.
Incorporation of the Hexahydrocyclopenta[c]pyrrole Ring: : This step generally involves nucleophilic substitution reactions, followed by cyclization under controlled conditions to ensure ring formation.
Final Coupling and Oxidation: : The final compound is obtained through coupling reactions involving intermediates, followed by oxidation to introduce the oxo group.
Industrial Production Methods: : On an industrial scale, the process may be optimized through:
High-throughput screening: of reaction conditions.
Catalysis: to improve yield and reduce reaction times.
Automation: to ensure precision in multi-step syntheses.
Types of Reactions
Oxidation: : The compound can undergo oxidation to introduce additional oxo groups.
Reduction: : Certain functional groups can be reduced under appropriate conditions.
Substitution: : Nucleophilic or electrophilic substitutions can modify specific parts of the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Alkyl halides for alkylation, acyl halides for acylation.
Major Products
Oxidation: : Formation of additional ketone or aldehyde groups.
Reduction: : Conversion to alcohols or amines.
Substitution: : Introduction of new alkyl or acyl groups.
Chemistry
Synthesis of Derivatives: : The compound serves as a scaffold for synthesizing various derivatives with potential pharmacological properties.
Biology
Enzyme Inhibition Studies: : Its structural features make it suitable for studying inhibition mechanisms of certain enzymes.
Medicine
Drug Development: : Its complex structure and biological activity can be leveraged in the development of novel therapeutic agents.
Industry
Material Science: : It can be used in the synthesis of novel materials with unique properties, such as conductive polymers.
作用機序
Mechanism: : The compound exerts its effects by interacting with specific molecular targets, leading to modulation of biochemical pathways.
Molecular Targets and Pathways
Enzyme Interaction: : Binding to enzyme active sites, altering their activity.
Receptor Modulation: : Interacting with cellular receptors to induce or inhibit signal transduction pathways.
Similar Compounds
6-Cyclopropyl-2-(2-(tetrahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one: : Shares a similar core structure but differs in saturation.
6-Cyclopropyl-2-(2-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-aminoethyl)pyridazin-3(2H)-one: : Similar scaffold with an amino group instead of an oxo group.
This comprehensive overview should provide you with a solid foundation on 6-cyclopropyl-2-(2-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one. Want to dive deeper into any specific aspect?
特性
IUPAC Name |
2-[2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-oxoethyl]-6-cyclopropylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-15-7-6-14(11-4-5-11)17-19(15)10-16(21)18-8-12-2-1-3-13(12)9-18/h6-7,11-13H,1-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSFMVQIUPNZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C(=O)CN3C(=O)C=CC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
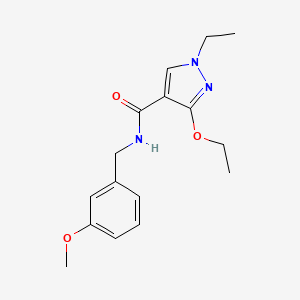
![2,6-difluoro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2920401.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2920402.png)
![2-[2-(Difluoromethoxy)phenyl]acetaldehyde](/img/structure/B2920404.png)
![1-{[4-(Benzyloxy)phenyl]methyl}piperazine dihydrochloride](/img/structure/B2920407.png)
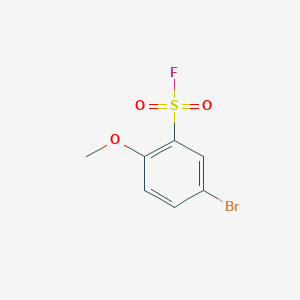
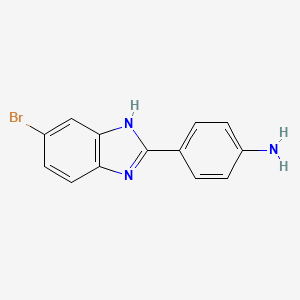
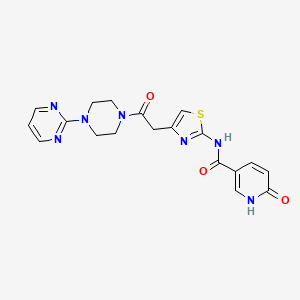
![N-(4-bromo-3-methylphenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2920411.png)
![3-(4-{[(4-Chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid](/img/structure/B2920414.png)
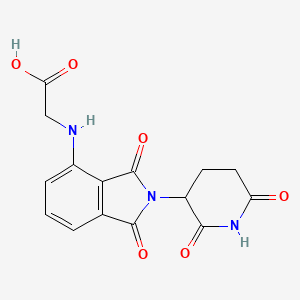
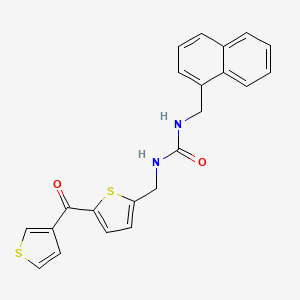
![2,5-dichloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2920418.png)
![8-{[benzyl(methyl)amino]methyl}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2920419.png)
